Product packaging for 2(10H)-Phenazinone, 10-methyl-(Cat. No.:CAS No. 63508-56-5)

2(10H)-Phenazinone, 10-methyl-

Cat. No.: B3055247
CAS No.: 63508-56-5
M. Wt: 210.23 g/mol
InChI Key: HAQCALIJITZJCC-UHFFFAOYSA-N
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Description

Historical Context of Phenazine (B1670421) and Phenazinone Research

The study of phenazine chemistry has a rich history, with the parent compound, phenazine, being known for well over a century. Research into phenazines gained momentum with the discovery of naturally occurring derivatives produced by a wide range of bacteria, particularly from the genera Pseudomonas and Streptomyces. nih.govnih.gov These natural products exhibited a variety of biological activities, which spurred further investigation into their synthesis and properties. researchgate.net

The exploration of phenazinones, a subset of phenazines, followed a similar trajectory. An early and notable example is pyocyanine (5-methyl-1(5H)-phenazinone), a blue pigment produced by Pseudomonas aeruginosa, which was one of the first microbial secondary metabolites to be studied for its biological effects. doi.orgnih.gov Over time, the family of known phenazines has expanded to include over 100 natural compounds and more than 6,000 synthetic analogues. researchgate.net This extensive library of compounds has provided a fertile ground for research in medicinal chemistry, materials science, and chemical biology. The synthesis of various N-alkyl-phenazinones, including the 10-alkyl-2(10H)-phenazinone scaffold to which 2(10H)-Phenazinone, 10-methyl- belongs, has been a subject of focused synthetic efforts. lookchem.comresearchgate.net

Significance of the Phenazinone Core in Heterocyclic Chemistry

The phenazinone core is a privileged scaffold in heterocyclic chemistry due to its unique electronic structure and versatile reactivity. The presence of both electron-donating (amino) and electron-withdrawing (keto and imino) functionalities within the same conjugated system imparts interesting photophysical and electrochemical properties. This has made the phenazinone framework an attractive target for the development of functional materials.

The significance of the phenazinone core is underscored by the diverse applications of its derivatives. For instance, the phenazinone chromophore has been identified as a promising candidate for the development of new types of photosensitizers for generating singlet oxygen. nii.ac.jpresearchgate.net This property is of interest in fields such as photodynamic therapy and water purification. nii.ac.jp Furthermore, the ability to chemically modify the phenazinone structure at various positions allows for the fine-tuning of its properties, leading to the creation of a wide array of derivatives with tailored characteristics. The synthesis of N-alkyl-2-halophenazin-1-ones, for example, has been explored to create compounds with specific cytotoxic activities. acs.orgresearchgate.net

Research Rationale for Investigating 2(10H)-Phenazinone, 10-methyl-

The specific investigation of 2(10H)-Phenazinone, 10-methyl- and its close analogues is driven by several key research rationales. A primary area of interest is in the field of materials science, particularly for applications in organic electronics. For example, a derivative, 10-(p-nitrobenzyl)-2(10H)-phenazinone, has been utilized in the fabrication of organic two-layer photovoltaic devices. researchgate.netjst.go.jpscispace.com These devices, which incorporate a conducting polymer, have shown potential for power conversion, suggesting that the D–σ–A (Donor-sigma-Acceptor) molecular structure of such phenazinones is effective for this application. researchgate.net

Another significant research driver is the exploration of the photophysical properties of phenazinone derivatives. The substitution pattern of 2(10H)-Phenazinone, 10-methyl- influences its electronic transitions, making it a model compound for studying structure-property relationships in this class of molecules. Research into related phenazinone-based photosensitizers has shown that modifications to the core structure can significantly impact their ability to generate singlet oxygen. nii.ac.jpresearchgate.net Understanding the fundamental properties of simpler derivatives like 2(10H)-Phenazinone, 10-methyl- is crucial for the rational design of more complex and efficient functional molecules. The synthesis of 10-alkyl-2(10H)-phenazinones from 5,10-dialkyl-5,10-dihydrophenazines has been a subject of chemical methodology development, further indicating the interest in accessing this particular class of compounds. lookchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10N2O B3055247 2(10H)-Phenazinone, 10-methyl- CAS No. 63508-56-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

10-methylphenazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c1-15-12-5-3-2-4-10(12)14-11-7-6-9(16)8-13(11)15/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAQCALIJITZJCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C3C1=CC(=O)C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90559335
Record name 10-Methylphenazin-2(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90559335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63508-56-5
Record name 10-Methylphenazin-2(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90559335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodologies for 2 10h Phenazinone, 10 Methyl and Its Derivatives

Direct Synthetic Approaches to 10-Alkyl-2(10H)-phenazinones

The direct construction of the 10-alkyl-2(10H)-phenazinone core is a primary focus of synthetic efforts. These methods aim to build the heterocyclic system from acyclic or simpler cyclic precursors.

Oxidative Dealkylation of 5,10-Dialkyl-5,10-dihydrophenazines

One established method for the synthesis of 10-alkyl-2(10H)-phenazinones involves the reaction of 5,10-dialkyl-substituted 5,10-dihydrophenazines with a hydrobromic acid-dimethyl sulfoxide (B87167) reagent. researchgate.net This process, conducted at elevated temperatures ranging from 90–110°C, facilitates an oxidative dealkylation to yield the target phenazinone structure. researchgate.net The 5,10-dialkyl-5,10-dihydrophenazine precursors can be synthesized through various routes, including the reaction of phenazine (B1670421) with an alkali metal followed by an alkyl halide, such as the synthesis of the 5,10-dimethyl derivative using sodium metal and methyl iodide. doi.org

Oxidative Coupling Reactions of N-Alkylbenzene-1,2-diamines and Benzenetriols

A highly effective and convergent strategy for synthesizing N-alkylphenazinones is the oxidative coupling or condensation of N-alkylbenzene-1,2-diamines with benzenetriols. nih.govresearchgate.net For instance, the condensation of pyrogallol (B1678534) (1,2,3-benzenetriol) with various N-alkylbenzene-1,2-diamines under an oxygen atmosphere can produce compounds like pyocyanin (B1662382) and lavanducyanin. nih.govacs.org This approach has been successfully extended to produce halogenated derivatives by using a 4-halo-1,2,3-benzenetriol as the starting material. nih.govresearchgate.net This method is particularly significant as it allows for the synthesis of N-alkyl-2-chlorophenazin-1-ones, which are not readily accessible through direct chlorination of the parent phenazinone. acs.orgresearchgate.net

N-Alkylbenzene-1,2-diamineBenzenetriol DerivativeResulting N-Alkylphenazinone ProductReference
N-Methylbenzene-1,2-diaminePyrogallolPyocyanin (1a) nih.govacs.org
N-((2,4,4-Trimethylcyclohex-1-en-1-yl)methyl)benzene-1,2-diaminePyrogallolLavanducyanin (2a) nih.govacs.org
N-((2,4,4-Trimethylcyclohex-1-en-1-yl)methyl)benzene-1,2-diamine4-Chloro-1,2,3-benzenetriolWS-9659 B (2c) nih.govacs.orgresearchgate.net
N-((2,4,4-Trimethylcyclohex-1-en-1-yl)methyl)benzene-1,2-diamine4-Bromo-1,2,3-benzenetriolMarinocyanin A (2b) nih.gov

Directed Phenazinone Core Synthesis with Specific Substituents

Directed synthesis methods aim to construct the phenazinone core with specific substituents incorporated from the outset. This avoids potential issues with regioselectivity that can arise during post-synthesis modifications. An example of this approach is the condensation of N-phenylbenzene-1,2-diamine with 2-hydroxynaphthalene-1,4-dione in acetic acid to produce 7-phenylbenzo[a]phenazine-5(7H)-one, a complex phenazinone derivative. researchgate.net Another strategy, the Beirut reaction, involves the condensation of cyclohexane-1,2-dione and benzofuroxan (B160326) in diethylamine (B46881) to synthesize 1-hydroxyphenazine (B607933) 5,10-dioxide, demonstrating a method to build a functionalized phenazine skeleton directly. nih.gov

Advanced Derivatization Techniques for 2(10H)-Phenazinone, 10-methyl- Scaffold Modifications

Once the basic phenazinone scaffold is synthesized, it can be further modified to introduce new functional groups and enhance its properties. Halogenation is a particularly valuable approach for improving biological activities. acs.orgresearchgate.net

Halogenation Strategies for Enhanced Properties

The halogenation of N-alkylphenazinones shows remarkable regioselectivity that is dependent on the specific halogen used. nih.govacs.org Research on the halogenation of pyocyanin (1a) revealed a significant difference between bromination and chlorination. nih.gov Bromination with N-bromosuccinimide (NBS) in dichloromethane (B109758) regioselectively yields the 2-bromo derivative. nih.govacs.org In contrast, chlorination with N-chlorosuccinimide (NCS) under similar conditions results in the formation of the 4-chloro derivative. nih.govacs.org

This presents a challenge for synthesizing 2-chloro analogs. To circumvent the undesired regioselectivity of direct chlorination, the strategy of building the molecule from a chlorinated precursor, as mentioned in section 2.1.2, is employed. acs.orgresearchgate.net The direct oxidative condensation of an N-alkylbenzene-1,2-diamine with a 4-chloro-1,2,3-benzenetriol successfully yields the desired N-alkyl-2-chlorophenazin-1-one. researchgate.net

Starting PhenazinoneReagentSolventProductYieldReference
Pyocyanin (1a)N-Bromosuccinimide (NBS)CH₂Cl₂2-Bromopyocyanin (1b)51% nih.govacs.org
Pyocyanin (1a)N-Chlorosuccinimide (NCS)CH₂Cl₂4-Chloropyocyanin (7)65% nih.govacs.org

Functional Group Modifications and Introductions

Beyond halogenation, other functional groups can be introduced to the phenazinone scaffold to alter its physicochemical properties. For example, complex phenazines isolated from natural sources, such as chromophenazines, possess functional groups like carboxylic acids and carboxamides. researchgate.net In a different context, prodrug strategies have been explored for related phenazine 5,10-dioxides, where carbamate (B1207046) side chains were attached to a phenolic group on the skeleton. nih.gov The condensation reaction used to create the core can also incorporate precursors with desired functionalities, such as the synthesis of 7-phenylbenzo[a]phenazine-5(7H)-one which introduces a phenyl group at the N-10 position. researchgate.net

Multi-component Reaction Pathways for Complex Architectures

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, enabling the construction of complex molecular architectures from simple starting materials in a single, efficient step. bohrium.comnih.gov These reactions offer significant advantages, including high atom economy, reduced waste generation, and the ability to rapidly generate libraries of structurally diverse compounds. bohrium.com In the context of phenazine synthesis, MCRs provide a convergent and efficient alternative to traditional linear synthetic routes. bohrium.comtandfonline.com

Several studies have demonstrated the utility of MCRs in synthesizing complex phenazine derivatives. For instance, a one-pot, two-step tandem synthesis of highly functionalized benzo[a]pyrano[2,3-c]phenazine derivatives has been developed. acs.org This method utilizes a microwave-assisted MCR of 2-hydroxynaphthalene-1,4-dione, various diamines, aldehydes, and malononitrile, showcasing the potential to build intricate fused heterocyclic systems. acs.org Another approach involves a four-component coupling reaction between benzo[a]phenazin-5-ol, formaldehyde, and an amine, catalyzed by a reusable nanopowder, to yield 3-phenyl-3,4-dihydro-2H-benzo[a] acs.orgresearchgate.netoxazino[5,6-c]phenazine derivatives. tandfonline.com These methods highlight the versatility of MCRs in generating diverse phenazine scaffolds.

Furthermore, a one-pot assembly of benzo[a]phenazinone fused chromene and bicyclic scaffolds has been achieved through a domino Knoevenagel intramolecular hetero-Diels-Alder strategy under solid-state melt reaction conditions. nih.govrsc.orgrsc.org This approach demonstrates the formation of multiple new bonds and stereogenic centers in a single operation, leading to highly complex heptacyclic frameworks. nih.govrsc.org The development of such MCRs is crucial for accessing novel phenazine derivatives with potential biological activities. acs.orgtandfonline.com

Below is a table summarizing examples of multi-component reactions used in the synthesis of complex phenazine derivatives.

Starting MaterialsKey Reaction FeaturesProduct ClassReference
2-hydroxynaphthalene-1,4-dione, diamines, aldehydes, malononitrileMicrowave-assisted, one-pot, two-step tandem reactionBenzo[a]pyrano[2,3-c]phenazines acs.org
Benzo[a]phenazin-5-ol, formaldehyde, amineFour-component coupling, catalyzed by ZnO-PTA@Fe3O4/EN-MIL-101(Cr)3-phenyl-3,4-dihydro-2H-benzo[a] acs.orgresearchgate.netoxazino[5,6-c]phenazines tandfonline.com
2-hydroxynaphthalene-1,4-dione, o-phenylenediamine, O-allyl/vinyl salicylaldehyde (B1680747) derivativesDomino Knoevenagel/intramolecular hetero-Diels-Alder, solid-state melt reactionBenzo[a]phenazinone fused chromene/bicyclic scaffolds nih.govrsc.orgrsc.org
2-hydroxynaphthalene-1,4-dione, o-phenylenediamines, malononitrile, aromatic/aliphatic aldehydesDBU-catalyzed, one-pot, four-component reaction in aqueous ethanol3-amino-2-cyano-1-aryl/alkyl-1H-benzo[a]pyrano[2,3-c]phenazines benthamdirect.com

Biosynthetic Pathways and Metabolic Engineering of Phenazinones

Nature has evolved sophisticated enzymatic pathways for the synthesis of a vast array of phenazine natural products. These pathways offer a blueprint for the production of specific phenazinones through biological means, which can be harnessed and optimized using metabolic engineering techniques.

Chorismate-Derived Phenazine Core Assembly

The biosynthesis of the fundamental phenazine scaffold originates from the shikimic acid pathway, with chorismate serving as a key branch-point intermediate. usm.edu The assembly of the phenazine core requires a conserved set of enzymes encoded by the phz operon (phzA-G). frontiersin.org The process begins with the conversion of chorismate to 2-amino-4-deoxychorismic acid (ADIC) by the enzyme PhzE. nih.gov Subsequently, PhzD catalyzes the formation of (5S,6S)-6-amino-5-hydroxycyclohexa-1,3-diene-1-carboxylate. The pathway then proceeds through a series of enzymatic steps to generate the core phenazine structure. Depending on the specific enzymatic machinery of the producing organism, this core can be phenazine-1-carboxylic acid (PCA) or phenazine-1,6-dicarboxylic acid (PDC). usm.eduacs.org

Enzymatic Post-modification Processes, including N-methylation

The structural diversity of natural phenazines arises from enzymatic modifications of the core PCA or PDC scaffold. usm.eduacs.org These modifications include hydroxylation, amidation, and, crucially for the formation of compounds like 2(10H)-Phenazinone, 10-methyl-, N-methylation.

The N-methylation of the phenazine ring is catalyzed by specific methyltransferases. beilstein-journals.orgresearchgate.net In the biosynthesis of pyocyanin in Pseudomonas aeruginosa, the enzyme PhzM, an S-adenosylmethionine (SAM)-dependent methyltransferase, is responsible for the N-methylation of PCA to form 5-methylphenazine-1-carboxylic acid betaine. smujo.id The gene ppzM found in Streptomyces anulatus shows similarity to phzM and is implicated in the production of the N-methylated endophenazine B. beilstein-journals.org The enzyme LaPhzM from Lysobacter antibioticus OH13 has been characterized as a phenazine O-methyltransferase, demonstrating the enzymatic basis for methylation at different positions on the phenazine ring. nih.govacs.orgresearchgate.net The activity of these methyltransferases is a key determinant in the final structure of the phenazine product. ontosight.airesearchgate.net

The following table details key enzymes involved in the post-modification of the phenazine core.

EnzymeGeneOrganismFunctionReference
Phenazine-specific methyltransferasephzMPseudomonas aeruginosaN-methylation of PCA in pyocyanin biosynthesis. researchgate.netsmujo.idnih.gov
Putative phenazine-specific methyltransferaseppzMStreptomyces anulatusN-methylation in endophenazine B biosynthesis. beilstein-journals.org
Phenazine O-methyltransferaseLaPhzMLysobacter antibioticus OH13O-methylation of phenazine rings. nih.govacs.orgresearchgate.net
Flavin-dependent hydroxylasephzSPseudomonas aeruginosaHydroxylation of the phenazine ring. nih.gov
AmidasephzHPseudomonas aeruginosaConversion of PCA to phenazine-1-carboxamide (B1678076) (PCN). acs.org
MonooxygenasephzOPseudomonas chlororaphisConversion of PCA to 2-hydroxyphenazine. frontiersin.orgacs.org

Genetic Engineering for Directed Phenazinone Production in Microorganisms

The understanding of phenazine biosynthetic pathways has enabled the use of metabolic engineering to enhance the production of specific phenazine compounds in microorganisms, particularly in various Pseudomonas species. frontiersin.orgacs.orgescholarship.org By manipulating the expression of key biosynthetic genes, production titers can be significantly increased.

One common strategy is to overexpress genes in the shikimate pathway, such as ppsA and tktA, to increase the precursor supply of phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P). frontiersin.org Another approach involves the knockout of genes encoding negative regulators of phenazine biosynthesis. bohrium.com For directed production, genes for specific modifying enzymes can be introduced or deleted. For example, replacing the phzO gene (leading to 2-hydroxyphenazine) with the phzH gene from P. aeruginosa in Pseudomonas chlororaphis resulted in the accumulation of phenazine-1-carboxamide (PCN). acs.org Through a combination of these strategies, including fed-batch fermentation, the production of PCN in an engineered P. chlororaphis strain reached 11.45 g/L. acs.org Similarly, systematic metabolic engineering of Pseudomonas chlororaphis P3, including the introduction of an isozyme of PhzF' and overexpression of key pathway genes, led to the high-level production of PDC at 6,447.05 mg/L. nih.gov These examples demonstrate the potential of genetic engineering to create microbial cell factories for the efficient and targeted synthesis of desired phenazinones. escholarship.orgbohrium.com

Diversity and Evolutionary Analysis of Biosynthetic Gene Clusters

Phenazine biosynthetic gene clusters are found in a diverse range of bacteria, including species from the genera Pseudomonas, Burkholderia, Pectobacterium, Brevibacterium, and Streptomyces. asm.orgnih.gov Phylogenetic analyses of the core phenazine biosynthesis genes, such as phzF, have revealed a complex evolutionary history. asm.orgasm.org The evolution and dispersal of these gene clusters are driven by a combination of vertical inheritance (conservation within a species like in Pseudomonas) and horizontal gene transfer, which is evident in genera such as Burkholderia and Pectobacterium. asm.orgnih.gov

Genomic studies have identified at least six distinct types of phenazine gene clusters in Enterobacterales, often located on genomic islands or plasmids, suggesting their spread through horizontal gene transfer. usm.eduusm.edu The diversity of these gene clusters, particularly the presence of different modifying genes, accounts for the vast array of phenazine structures found in nature. usm.eduasm.org For instance, while Pseudomonas species typically produce simpler phenazines, Streptomyces strains are known to synthesize more complex derivatives, often possessing biosynthetic gene clusters with a larger number of specialized modifying enzymes. usm.edu The study of the diversity and evolution of these gene clusters provides valuable insights into the natural mechanisms of generating chemical diversity and can guide the discovery of novel phenazine-producing organisms and biosynthetic pathways. asm.orgusm.eduwur.nl

Elucidation of Reaction Mechanisms and Redox Chemistry of 2 10h Phenazinone, 10 Methyl

Intrinsic Redox-Active Properties of the Phenazinone System

The phenazine (B1670421) ring system is inherently redox-active, a characteristic conferred by its nitrogen-containing, conjugated tricyclic structure. This property allows phenazine derivatives to participate in biological and chemical electron transfer chains. The N-methylation at the 10-position, as seen in 2(10H)-Phenazinone, 10-methyl-, significantly influences these redox properties.

A closely related and extensively studied analog, Phenazine Methosulfate (PMS), serves as a valuable model for understanding the redox behavior of N-alkylated phenazinium cations. nih.gov PMS is widely utilized as a redox reagent and electron carrier in biochemical assays, coupling the oxidation of reduced coenzymes like NAD(P)H to the reduction of other molecules, such as tetrazolium salts. nih.govnih.gov The reduction of the oxidized, yellow form of PMS by electron donors like NAD(P)H or flavoproteins yields a colorless, reduced form (methyl-phenazine, MPH). nih.gov This reduced form is hydrophobic and can be readily reoxidized by electron acceptors, most notably molecular oxygen. nih.gov This capacity for reversible oxidation and reduction is central to the function of the phenazinone system in mediating electron flow.

The redox potential, a measure of a molecule's tendency to acquire or lose electrons, is a critical parameter. While specific cyclic voltammetry data for 2(10H)-Phenazinone, 10-methyl- is not extensively documented in readily available literature, studies on related heterocyclic systems like pyrazines and quinoxalines show that redox potentials are highly sensitive to factors such as pH and the nature of substituents on the aromatic rings. dtu.dk Electron-donating groups, such as the methyl group at the N-10 position, generally lower the reduction potential, making the molecule easier to oxidize compared to its non-alkylated counterpart.

Table 1: Redox Properties of Selected Phenazine-Related Compounds

Compound Key Redox Feature Typical Application/Observation
Phenazine Methosulfate (PMS) Acts as an electron acceptor from NAD(P)H and other reductants. nih.gov Electron carrier in dehydrogenase histochemistry and cell viability assays. nih.gov
Pyocyanin (B1662382) Can undergo redox cycling to produce reactive oxygen species. smolecule.com A virulence factor in Pseudomonas aeruginosa. smolecule.com

Formation and Reactivity of Phenazinone Radical Cation Species

One-electron oxidation of the neutral phenazinone system leads to the formation of a radical cation. These species are often transient intermediates in redox reactions and oxidative degradation pathways. nih.gov The formation of such a radical can be initiated chemically, electrochemically, or photochemically. rsc.org For N-methylated phenazinium salts like PMS, the redox cycle involves a stable radical intermediate, a semiquinoid form, positioned between the fully oxidized and fully reduced states. nih.gov

The stability and electronic structure of these radical cations can be investigated using techniques like Electron Paramagnetic Resonance (EPR) spectroscopy. rsc.orgnih.gov EPR studies on the radical cations of related heterocyclic systems, such as pyrazines, have shown that the nature of the singly occupied molecular orbital (SOMO) can be either σ or π, depending on the substituents. rsc.org For instance, mono- and di-methyl pyrazine (B50134) radical cations are characterized as n(σ)-radicals with large hyperfine coupling to the two nitrogen nuclei, whereas tetramethyl-substituted derivatives form π-radical cations. rsc.org It is plausible that the radical cation of 2(10H)-Phenazinone, 10-methyl-, would exhibit π-character due to the extensive conjugated system.

The reactivity of the phenazinone radical cation is dictated by the distribution of spin density across the molecule. rsc.org In studies of dibenzofuran (B1670420) radical cations, it was found that specific positions on the ring system carry the majority of the spin density, marking them as the most probable sites for subsequent reactions, such as dimerization or polymerization. rsc.org Similarly, the phenazinone radical cation is expected to be highly reactive, potentially undergoing follow-up reactions like nucleophilic attack or oligomerization, which can limit its persistence in fluid solution. rsc.org

Mechanistic Studies of Chemical Transformations Involving 2(10H)-Phenazinone, 10-methyl-

Oxidative Reaction Mechanisms

The N-methylated phenazinone structure is susceptible to various oxidative processes. A primary mechanism involves its role as a redox cycler, particularly in the presence of biological reductants and oxygen. As demonstrated with PMS, the reduced form of the molecule can transfer an electron to molecular oxygen, generating a superoxide (B77818) radical anion (O₂⁻•) and regenerating the oxidized phenazinium cation. nih.gov This catalytic cycle can lead to the continuous production of reactive oxygen species (ROS), a key mechanism behind the biological activity of many phenazine compounds. smolecule.comresearchgate.net

The molecule itself can also undergo oxidative degradation. Studies on the oxidative degradation of phenothiazines, a structurally similar class of compounds, show that the reaction often proceeds through a semiquinone free radical intermediate. nih.gov This intermediate can then be further oxidized to form products such as sulfoxides (in the case of phenothiazines) or N-oxides, and may also lead to the cleavage of side chains. nih.gov The rate of this degradation can be influenced by factors like pH and the presence of metal ions, which can catalyze the oxidative process. nih.gov

Nucleophilic Substitution and Cyclization Reactions

The phenazine core can participate in a range of synthetic transformations, including nucleophilic substitution and cyclization reactions, which are fundamental for creating more complex derivatives.

Nucleophilic Aromatic Substitution (SNAr): The phenazine ring, particularly when activated by electron-withdrawing groups or when in its cationic form, can be susceptible to nucleophilic attack. SNAr reactions are a key strategy for the synthesis of phenazine derivatives. For example, the synthesis of streptophenazines has been achieved through an SNAr reaction between a nitroarene and an aniline (B41778) derivative to construct the central phenazine ring. nih.gov The N-methyl group on 2(10H)-Phenazinone, 10-methyl-, by acting as an electron-donating group, might influence the reactivity of the ring towards nucleophiles. However, in related heterocyclic syntheses, it has been observed that an N-alkyl group can enhance the nucleophilicity of an adjacent amine, facilitating cyclization reactions that are otherwise unsuccessful. acs.org

Cyclization Reactions: Phenazinone derivatives bearing appropriate functional groups can undergo intramolecular or intermolecular cyclization to form more complex, fused heterocyclic systems. Common strategies include the condensation of 1,2-diaminobenzenes with 2-carbon units, as well as reductive or oxidative cyclization of substituted diphenylamines. nih.govnih.gov For instance, 3-aminophenazin-2-ol can undergo condensation with aldehydes followed by oxidative cyclization to afford oxazolo[4,5-b]phenazine derivatives. These reactions demonstrate the versatility of the phenazine scaffold in constructing diverse chemical architectures. The reactivity of 2(10H)-Phenazinone, 10-methyl- in such transformations would depend on the presence and position of other functional groups on the aromatic rings.

Role of 2(10H)-Phenazinone, 10-methyl- in Electron Transfer Processes

A defining characteristic of 2(10H)-Phenazinone, 10-methyl-, and N-methylated phenazines in general, is their efficacy as electron transfer agents or shuttles. nih.gov This function is critical in many biological and electrochemical systems. By accepting an electron from a donor molecule and subsequently transferring it to an acceptor molecule, these compounds can bridge redox pathways that are otherwise inefficient.

The classic example remains PMS, which facilitates electron transfer from NAD(P)H to various acceptors. nih.gov This process is not limited to artificial assay systems. In biological contexts, phenazines can shuttle electrons between microbial cells and external acceptors or donors, playing a role in microbial respiration and communication.

Kinetic studies provide quantitative insight into these processes. For example, pulse radiolysis has been used to determine the second-order rate constants for the oxidation of the reduced [2Fe-2S] cluster of the SoxR protein by various redox-active compounds. The reaction with PMS was found to be rapid, with a rate constant of 3.0 × 10⁸ M⁻¹s⁻¹. mdpi.com This high rate constant underscores the efficiency of N-methylated phenazines as electron mediators. This ability to facilitate rapid electron transfer makes compounds like 2(10H)-Phenazinone, 10-methyl- valuable for applications in areas such as bio-electrochemical systems and the development of biosensors. smolecule.com

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is the cornerstone for determining the precise chemical structure of 2(10H)-Phenazinone, 10-methyl- in solution. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the proton and carbon environments and their connectivities can be established.

One-dimensional ¹H and ¹³C NMR spectra provide the fundamental information for structural verification by identifying the distinct chemical environments of hydrogen and carbon atoms within the molecule.

The ¹H NMR spectrum of 2(10H)-Phenazinone, 10-methyl- is expected to show a series of signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the seven protons on the phenazinone core. The exact chemical shifts and coupling patterns are dictated by their position relative to the nitrogen atoms and the carbonyl group. A characteristic singlet in the upfield region (around δ 3.9 ppm) is indicative of the three protons of the N-methyl group. futaba-zaidan.org

The ¹³C NMR spectrum complements the proton data by revealing the electronic environment of each carbon atom. Key signals include the carbonyl carbon (C=O), which is typically found significantly downfield (e.g., ~δ 177 ppm), and the carbons of the aromatic rings. The methyl carbon attached to the nitrogen atom gives a characteristic signal in the aliphatic region (e.g., ~δ 34 ppm). futaba-zaidan.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2(10H)-Phenazinone, 10-methyl- Note: This table is based on typical values for phenazinone derivatives. Actual values may vary based on solvent and experimental conditions.

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
N-CH₃~3.9 (s, 3H)~34
C=O-~177
Aromatic CH~7.0 - 8.5 (m, 7H)~110 - 150
Quaternary C-~124 - 157

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle, confirming the connectivity of atoms and providing insights into their spatial relationships.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For 2(10H)-Phenazinone, 10-methyl-, COSY spectra would show correlations between adjacent aromatic protons, allowing for the unambiguous assignment of protons within each of the benzene (B151609) rings of the phenazine (B1670421) core. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of whether they are connected through bonds. A key expected correlation would be between the N-methyl protons and the aromatic proton(s) in its immediate vicinity (e.g., at the C-9 position), which helps to confirm the location of the methyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs (¹JCH). columbia.edu It is used to assign the carbon signal for each protonated carbon by linking the previously assigned proton resonances to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying longer-range connectivities (2-4 bonds), which helps to piece together the entire molecular skeleton, including quaternary carbons. columbia.edu Key HMBC correlations for this molecule would include the correlation from the N-methyl protons to the adjacent quaternary carbons of the phenazine ring system, as well as from the aromatic protons to the carbonyl carbon. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Elucidation

HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which is used to determine the elemental composition of the compound. For 2(10H)-Phenazinone, 10-methyl-, with a molecular formula of C₁₃H₁₀N₂O, the exact mass can be calculated. nih.gov Experimental HRMS data, typically acquired via electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would yield a measured m/z value. futaba-zaidan.org The close agreement between the calculated and found mass confirms the molecular formula with high confidence.

Table 2: HRMS Data for 2(10H)-Phenazinone, 10-methyl-

Parameter Value
Molecular FormulaC₁₃H₁₀N₂O
Calculated Mass [M+H]⁺211.0866
Found Mass [M+H]⁺Consistent with calculated value

X-ray Diffraction Analysis for Solid-State Molecular Conformation

Single-crystal X-ray diffraction provides definitive, high-resolution information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. Analysis of 2(10H)-Phenazinone, 10-methyl- (referred to as PZ1 in a study) revealed its crystal structure. futaba-zaidan.org The compound crystallizes in a monoclinic system with the space group P2(1)/n. futaba-zaidan.org The data from X-ray analysis confirms the largely planar geometry of the tricyclic phenazinone core, which is typical for such aromatic systems. It also provides exact measurements for the C=O and C-N bond lengths and the conformation of the N-methyl group relative to the ring system. Such data is invaluable for understanding packing forces and potential intermolecular interactions like π-π stacking in the solid state.

Table 3: Crystallographic Data for 2(10H)-Phenazinone, 10-methyl- futaba-zaidan.org

Parameter Value
Crystal SystemMonoclinic
Space GroupP2(1)/n
a (Å)6.7461(17)
b (Å)6.8315(18)
c (Å)21.892(6)
β (°)93.503(3)
Volume (ų)1007.0(4)
Z4

Infrared (IR) Spectroscopy for Diagnostic Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 2(10H)-Phenazinone, 10-methyl- is expected to display several characteristic absorption bands. A strong, sharp absorption band around 1650-1700 cm⁻¹ is a key diagnostic for the carbonyl (C=O) stretching vibration. masterorganicchemistry.com The region between 1500-1600 cm⁻¹ will show bands corresponding to C=C stretching vibrations within the aromatic rings. libretexts.org Absorptions corresponding to aromatic C-H stretching are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will appear just below 3000 cm⁻¹. msu.edu

Table 4: Predicted Diagnostic IR Absorption Bands for 2(10H)-Phenazinone, 10-methyl-

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3000 - 3100Medium-Weak
Aliphatic C-H Stretch (CH₃)2850 - 3000Medium-Weak
Carbonyl C=O Stretch1650 - 1700Strong
Aromatic C=C Stretch1500 - 1600Medium
C-N Stretch1200 - 1350Medium

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy for Electronic Transitions

UV-Vis and fluorescence spectroscopy probe the electronic properties of a molecule by measuring the absorption and subsequent emission of light. Due to its extended conjugated π-system, 2(10H)-Phenazinone, 10-methyl- is expected to strongly absorb light in the UV and visible regions of the electromagnetic spectrum. arkat-usa.org The UV-Vis absorption spectrum typically shows multiple bands corresponding to π→π* and n→π* electronic transitions. futaba-zaidan.org The high-energy π→π* transitions are generally observed in the UV region, while the lower-energy n→π* transition, involving the non-bonding electrons of the carbonyl oxygen, often extends into the visible region, contributing to the compound's color. mdpi.com

Some phenazinone derivatives are known to be fluorescent, meaning they re-emit absorbed energy as light. futaba-zaidan.org Fluorescence spectroscopy would characterize the emission properties of 2(10H)-Phenazinone, 10-methyl-, providing its maximum emission wavelength (λₑₘ) and fluorescence quantum yield (Φf), which measures the efficiency of the emission process. These optical properties are highly sensitive to the molecular structure and environment.

Computational and Theoretical Investigations of 2 10h Phenazinone, 10 Methyl

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a staple in computational chemistry for predicting the ground state properties of molecules due to its favorable balance of accuracy and computational cost.

A fundamental step in any computational study is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. Using DFT methods, researchers can find the minimum energy conformation of 2(10H)-Phenazinone, 10-methyl-. This optimized structure provides the foundation for all other property calculations.

Once the geometry is optimized, the electronic structure can be analyzed in detail. Key aspects of this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity.

Interactive Data Table: Illustrative Frontier Molecular Orbital Energies

Molecular Orbital Energy (eV) Description
LUMO -2.5 Indicates electron-accepting capability
HOMO -6.0 Indicates electron-donating capability
HOMO-LUMO Gap 3.5 Relates to chemical reactivity and stability

DFT calculations are also instrumental in mapping out the potential energy surface of a chemical reaction, which allows for the elucidation of reaction mechanisms. A crucial point on this surface is the transition state, which is the highest energy point along the lowest energy path connecting reactants and products. taylorandfrancis.comucsb.edu

By locating the transition state structure and calculating its energy, chemists can determine the activation energy of a reaction. fossee.in This provides a quantitative measure of the reaction's feasibility and rate. For 2(10H)-Phenazinone, 10-methyl-, transition state calculations could be used to study various reactions, such as electrophilic or nucleophilic attacks, to understand its reactivity profile. Currently, there are no specific studies in the public domain that detail transition state calculations for reactions involving 2(10H)-Phenazinone, 10-methyl-. Such studies would be a valuable area for future research to fully comprehend its chemical behavior.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State and Optical Properties

To investigate the properties of molecules in their excited states, an extension of DFT known as Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is particularly useful for predicting the optical properties of molecules, such as their UV-Vis absorption spectra.

TD-DFT calculations can determine the energies of electronic transitions from the ground state to various excited states. These calculated transition energies correspond to the wavelengths of light that the molecule will absorb. For phenazinone-based photosensitizers, including 10-methylphenazin-2(10H)-one (PZ1), TD-DFT calculations have been performed to determine the excitation energy from the ground state (S0) to the first excited singlet state (S1). futaba-zaidan.org

Interactive Data Table: Calculated Excitation Energy for PZ1

Transition Calculated Excitation Energy (eV)
S0 → S1 2.86 futaba-zaidan.org

These calculations are crucial for designing and understanding the behavior of such molecules in applications like photodynamic therapy, where light absorption is the initial critical step. futaba-zaidan.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational flexibility of a molecule and its interactions with its environment, such as solvent molecules or biological macromolecules. nih.gov

For a molecule like 2(10H)-Phenazinone, 10-methyl-, MD simulations could be used to:

Explore its different possible conformations and their relative stabilities.

Study how it interacts with water or other solvent molecules, providing insights into its solubility.

Simulate its binding to a biological target, such as an enzyme or a DNA strand, which is crucial for drug design.

While specific MD simulation studies on 2(10H)-Phenazinone, 10-methyl- have not been identified in the available literature, this technique is widely applied to phenazine (B1670421) derivatives to understand their behavior in complex systems. tandfonline.com Such simulations would be highly valuable for predicting its bioavailability and mechanism of action if it were to be considered for pharmaceutical applications.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural or physicochemical properties of a series of compounds with their observed properties (e.g., boiling point, solubility, or a specific biological activity). frontiersin.org These models are typically developed using statistical methods like multiple linear regression. ijournalse.org

A QSPR study on phenazinone derivatives would involve:

Calculating a set of molecular descriptors for a series of related phenazinone compounds. These descriptors can be electronic (e.g., HOMO/LUMO energies), steric, or topological.

Measuring a specific property for each compound in the series.

Developing a mathematical equation that relates the descriptors to the measured property.

Once a statistically robust QSPR model is developed, it can be used to predict the properties of new, unsynthesized phenazinone derivatives. This makes QSPR a powerful tool in the rational design of new molecules with desired characteristics, saving time and resources in the laboratory. While QSPR studies have been conducted on pyrazine (B50134) derivatives, no specific models for 2(10H)-Phenazinone, 10-methyl- and its related compounds are currently available in the literature. ijournalse.org

Future Research Directions and Emerging Paradigms in 2 10h Phenazinone, 10 Methyl Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The future of 2(10H)-Phenazinone, 10-methyl- synthesis lies in the development of efficient, environmentally benign, and economically viable methods. Current synthetic strategies for phenazine (B1670421) derivatives often rely on multi-step processes with harsh reaction conditions. Future research will likely focus on the following areas:

Green Chemistry Approaches: Exploration of solvent-free reactions, microwave-assisted synthesis, and the use of biocatalysts could significantly reduce the environmental footprint of its production.

One-Pot Syntheses: Designing cascade reactions that allow for the construction of the 2(10H)-Phenazinone, 10-methyl- core in a single step from readily available starting materials would enhance efficiency.

C-H Activation Strategies: Direct functionalization of the phenazine core through C-H activation would provide a more atom-economical approach to synthesizing derivatives of 2(10H)-Phenazinone, 10-methyl-.

Synthetic ApproachPotential Advantages
Microwave-Assisted SynthesisReduced reaction times, increased yields, enhanced reaction selectivity.
BiocatalysisHigh specificity, mild reaction conditions, environmentally friendly.
C-H ActivationAtom economy, reduced waste, access to novel derivatives.

Exploration of Underexplored Reaction Pathways and Novel Reactivities

The reactivity of the 2(10H)-Phenazinone, 10-methyl- scaffold is largely uncharted territory. Future investigations will likely delve into its behavior in a variety of chemical transformations, opening doors to new derivatives with unique properties. Key areas for exploration include:

Photoredox Catalysis: Investigating the potential of 2(10H)-Phenazinone, 10-methyl- to act as a photoredox catalyst, harnessing its electrochemical properties to drive challenging chemical reactions.

Cycloaddition Reactions: Exploring its participation in [4+2] and other cycloaddition reactions to construct more complex polycyclic architectures.

Derivatization of the Ketone Moiety: The carbonyl group presents a reactive handle for a wide range of transformations, including Wittig reactions, aldol (B89426) condensations, and reductive aminations, to generate a library of novel compounds.

Advanced Spectroscopic Characterization of Transient Species and Reaction Intermediates

Understanding the intricate mechanisms of reactions involving 2(10H)-Phenazinone, 10-methyl- requires the ability to detect and characterize fleeting intermediates. The application of advanced spectroscopic techniques will be crucial in this endeavor.

Future research will likely employ techniques such as:

Femtosecond Transient Absorption Spectroscopy: To probe the excited-state dynamics and identify short-lived radical ions and other reactive intermediates.

Time-Resolved Infrared Spectroscopy: To monitor changes in vibrational modes during a reaction, providing structural information about transient species.

Electron Paramagnetic Resonance (EPR) Spectroscopy: To study the formation and properties of radical intermediates that may be involved in its redox chemistry. A 1964 study on N-methylphenazinium methyl sulfate (B86663) and pyocyanine highlighted the use of spectrophotometry and electron spin resonance spectroscopy to characterize semiquinoid free radical forms, which could be a valuable reference for similar studies on 2(10H)-Phenazinone, 10-methyl-. nih.govsemanticscholar.org

Predictive Computational Modeling for Rational Design and Structure-Property Relationships

Computational chemistry is poised to play a pivotal role in accelerating the discovery and development of 2(10H)-Phenazinone, 10-methyl- based materials and molecules. By simulating molecular properties and predicting reactivity, researchers can prioritize synthetic targets and gain deeper insights into structure-property relationships.

Key computational approaches will include:

Density Functional Theory (DFT): To calculate electronic structure, redox potentials, and spectroscopic properties, guiding the design of molecules with tailored characteristics. DFT has been successfully used to rationalize the spectroscopic characterization of other phenazine derivatives. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations: To study the interactions of 2(10H)-Phenazinone, 10-methyl- with its environment, such as in a solvent or within a biological system.

Quantitative Structure-Activity Relationship (QSAR) Modeling: To develop predictive models that correlate structural features with biological activity or material performance.

Computational MethodPredicted Properties
Density Functional Theory (DFT)Electronic structure, redox potentials, UV-Vis and NMR spectra.
Molecular Dynamics (MD)Conformational dynamics, solvation effects, binding affinities.
QSARBiological activity, toxicity, material performance.

Integration into Advanced Functional Materials Science

The unique electronic and optical properties of the phenazine core suggest that 2(10H)-Phenazinone, 10-methyl- could be a valuable building block for a new generation of functional materials.

Future research in this area will likely focus on:

Organic Electronics: Incorporating the 2(10H)-Phenazinone, 10-methyl- moiety into organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic (OPV) devices.

Redox-Flow Batteries: Exploring its potential as a redox-active component in non-aqueous redox-flow batteries for large-scale energy storage.

Chemosensors: Designing derivatives that exhibit changes in their optical or electrochemical properties upon binding to specific analytes, enabling their use as sensors.

Elucidation of Complex Biological Mechanisms and Targeted Molecular Interactions

The structural similarity of 2(10H)-Phenazinone, 10-methyl- to naturally occurring phenazine antibiotics suggests that it may possess interesting biological activities. A significant research effort will be directed towards understanding its interactions with biological systems.

Key areas of investigation will include:

Antimicrobial and Anticancer Activity: Screening 2(10H)-Phenazinone, 10-methyl- and its derivatives for activity against a range of pathogens and cancer cell lines.

Mechanism of Action Studies: Investigating the molecular mechanisms underlying any observed biological activity, such as the generation of reactive oxygen species (ROS), DNA intercalation, or enzyme inhibition. The biological activity of the related compound 5-methyl-10H-phenazin-1-ol has been attributed to its ability to intercalate DNA and generate reactive oxygen species. smolecule.com

Target Identification and Validation: Identifying the specific cellular targets of 2(10H)-Phenazinone, 10-methyl- to facilitate the rational design of more potent and selective therapeutic agents.

Q & A

Q. What are the reliable synthetic protocols for 10-methyl-2(10H)-phenazinone and its derivatives?

Synthesis typically involves nitrogen-protected reactions, acid catalysis, and purification via column chromatography. For example, phenazinone derivatives can be synthesized by modifying phenothiazine scaffolds under inert atmospheres (e.g., N₂) using trifluoroacetic acid (TFA) and triethylsilane (Et₃SiH) as reducing agents . Post-synthesis, compounds are characterized via NMR and mass spectrometry to confirm structure and purity .

Q. What spectroscopic techniques are critical for characterizing 10-methyl-2(10H)-phenazinone?

UV-Vis spectroscopy is essential for analyzing photoabsorption properties. In THF, phenazinone derivatives exhibit strong absorption bands near 480 nm (ε ≈ 11,000 M⁻¹cm⁻¹), attributed to the phenazinone skeleton. Deprotonation effects (e.g., phenoxide ion formation) can shift absorption profiles, necessitating pH-controlled studies . NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are standard for structural validation .

Q. How does 10-methyl-2(10H)-phenazinone function as a redox indicator?

The compound’s redox activity stems from its phenazinone core, which undergoes reversible electron transfer. Its standard redox potential (E⁰ ≈ 0.197 V) makes it suitable for monitoring electron transfer in biochemical or electrochemical systems. Dark red crystalline forms (mp 202–204°C) are typical, with stability in aqueous and organic matrices .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for phenazinone derivatives?

Discrepancies in molar extinction coefficients (ε) or absorption maxima (λₐbₛ) may arise from solvent polarity, pH, or aggregation effects. For instance, ε values for 10-methyl-2(10H)-phenazinone derivatives in THF (ε ≈ 11,000 M⁻¹cm⁻¹) differ from aqueous solutions due to protonation state changes. Methodological adjustments, such as controlled degassing or temperature stabilization, are recommended to minimize artifacts .

Q. What computational methods support the design of phenazinone-based photovoltaic materials?

Density functional theory (DFT) can model electron transport properties and bandgap tuning. For example, phenazinone integrated into organic heterojunctions (e.g., Au/poly(3-methylthiophene)/phenazinone/Al) shows photovoltaic potential. Key parameters include HOMO-LUMO alignment and charge carrier mobility, which can be optimized via substituent effects (e.g., nitro or methyl groups) . Experimental validation requires thin-film deposition and photocurrent measurements under standardized light sources .

Q. How do structural modifications influence the photophysical and redox properties of 10-methyl-2(10H)-phenazinone?

Substituents on the phenazinone core (e.g., alkoxy groups, halogens) alter conjugation and electron density. For example, alkoxy derivatives exhibit redshifted absorption due to enhanced π-π* transitions, while electron-withdrawing groups (e.g., -NO₂) increase redox potentials. Systematic structure-activity relationship (SAR) studies, coupled with cyclic voltammetry, are critical for tailoring properties .

Q. What experimental design considerations are critical for studying phenazinone adsorption on indoor surfaces?

Surface chemistry studies require controlled environmental chambers to simulate humidity and temperature. Microspectroscopic techniques (e.g., AFM-IR, ToF-SIMS) can map adsorption kinetics and oxidative degradation pathways. Competitive adsorption with other indoor pollutants (e.g., VOCs) must be quantified to assess real-world relevance .

Methodological Guidance

Q. How should researchers approach purity optimization during synthesis?

  • Step 1 : Use Schlenk-line techniques to exclude moisture/oxygen.
  • Step 2 : Monitor reaction progress via TLC or HPLC.
  • Step 3 : Purify via recrystallization (ethyl acetate/hexane) or column chromatography (silica gel, gradient elution).
  • Step 4 : Validate purity using melting point analysis and HRMS .

Q. What strategies mitigate data variability in photophysical studies?

  • Standardize solvent purity (e.g., anhydrous THF stored over molecular sieves).
  • Use quartz cuvettes for UV-Vis to avoid light scattering.
  • Calibrate spectrophotometers with holmium oxide filters.
  • Report λₐbₛ and ε values with error margins from triplicate measurements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.